
2-Methoxy-1,4-dioctadecylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1,4-dioctadecylbenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the 2-position and two octadecyl chains at the 1 and 4 positions. This compound is notable for its long alkyl chains, which impart unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,4-dioctadecylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, methanol, and octadecyl bromide.
Methoxylation: Benzene is first methoxylated using methanol in the presence of a catalyst such as sulfuric acid to introduce the methoxy group at the 2-position.
Alkylation: The methoxylated benzene is then subjected to Friedel-Crafts alkylation using octadecyl bromide and a Lewis acid catalyst like aluminum chloride to introduce the octadecyl groups at the 1 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1,4-dioctadecylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 2-formyl-1,4-dioctadecylbenzene.
Reduction: Formation of 2-methoxy-1,4-dioctadecylcyclohexane.
Substitution: Formation of 2-hydroxy-1,4-dioctadecylbenzene or 2-amino-1,4-dioctadecylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,4-dioctadecylbenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity and properties of aromatic compounds.
Biology: Investigated for its potential as a surfactant or emulsifying agent due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where the long alkyl chains can enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized in the formulation of specialty lubricants and coatings, where its unique structure imparts desirable physical properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1,4-dioctadecylbenzene depends on its application:
Surfactant Action: The compound reduces surface tension by aligning at the interface of water and oil, with the hydrophobic alkyl chains interacting with the oil phase and the hydrophilic methoxy group interacting with the water phase.
Drug Delivery: The long alkyl chains can form micelles or vesicles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1,4-dimethylbenzene: Similar structure but with shorter alkyl chains, leading to different physical properties.
2-Methoxy-1,4-diphenylbenzene: Contains phenyl groups instead of alkyl chains, resulting in different reactivity and applications.
Uniqueness
2-Methoxy-1,4-dioctadecylbenzene is unique due to its long octadecyl chains, which impart distinct amphiphilic properties and make it suitable for applications requiring both hydrophobic and hydrophilic interactions.
Eigenschaften
CAS-Nummer |
391859-65-7 |
|---|---|
Molekularformel |
C43H80O |
Molekulargewicht |
613.1 g/mol |
IUPAC-Name |
2-methoxy-1,4-dioctadecylbenzene |
InChI |
InChI=1S/C43H80O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41-38-39-42(43(40-41)44-3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-40H,4-37H2,1-3H3 |
InChI-Schlüssel |
VWSOPQURSXPRKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)CCCCCCCCCCCCCCCCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


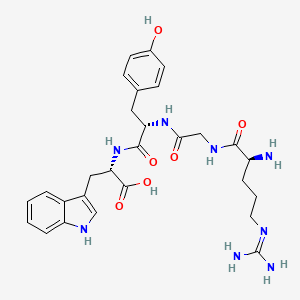
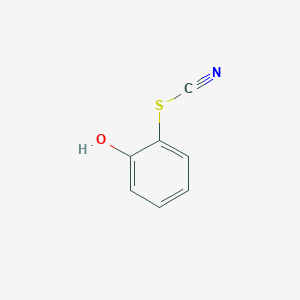

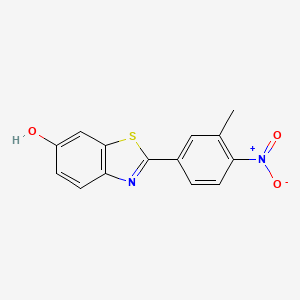
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
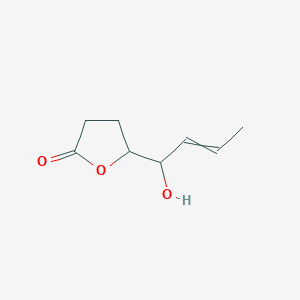
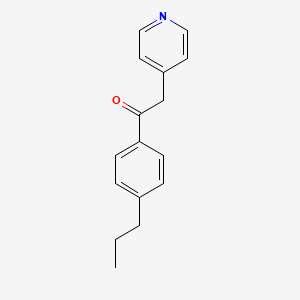
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)

![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)

![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)
